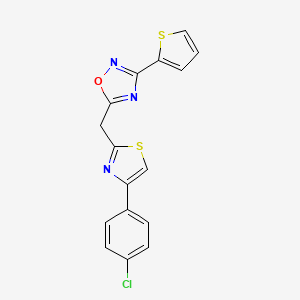

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3OS2/c17-11-5-3-10(4-6-11)12-9-23-15(18-12)8-14-19-16(20-21-14)13-2-1-7-22-13/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAQZMVLTJXHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)thiazole-2-amine. This intermediate is then reacted with thiophene-2-carboxylic acid hydrazide under appropriate conditions to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

-

Antimicrobial Properties

- Research indicates that derivatives of thiazole and oxadiazole exhibit significant antimicrobial activity . For instance, compounds similar to 5-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

-

Anticancer Activity

- The compound has been evaluated for its anticancer properties . Studies suggest that thiazole and oxadiazole derivatives can induce apoptosis in cancer cells. For example, the presence of electron-withdrawing groups like chlorine enhances the anticancer efficacy by affecting cell signaling pathways . A structure–activity relationship (SAR) analysis revealed that modifications to the thiazole and phenyl rings significantly impact cytotoxicity against cancer cell lines .

- Antioxidant Effects

Synthesis and Derivatives

The synthesis of 5-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. Various derivatives have been synthesized to enhance specific biological activities. For instance:

- Substituting different groups on the thiazole or oxadiazole rings has been shown to improve antimicrobial and anticancer activities .

Case Studies

-

Antimicrobial Screening

- A study involving several thiazole-substituted oxadiazoles demonstrated that compounds with specific substitutions exhibited enhanced antibacterial and antifungal activities compared to their unsubstituted counterparts . These findings suggest a potential for developing new antimicrobial agents based on this scaffold.

-

Anticancer Efficacy

- In vitro studies have shown that certain derivatives of 5-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole possess IC50 values lower than established chemotherapeutic agents against various cancer cell lines. This positions them as promising candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to structurally related derivatives:

Key Observations :

Thiophene vs. Thiazole vs. Triazole: The thiophene moiety in the target compound enhances π-π stacking with biological targets, similar to its role in antimicrobial triazole derivatives .

Chlorophenyl Substitution :

- The 4-chlorophenyl group is a common pharmacophore in antimicrobial and anticancer agents (e.g., ’s compound 19b). However, its electron-withdrawing nature may lower metabolic stability compared to methoxy or methyl substituents .

Hybrid Heterocycles :

- The oxadiazole-thiophene-thiazole hybrid in the target compound is structurally distinct from triazole-thiadiazole hybrids (), which show higher antifungal activity due to the thione (-C=S) group’s nucleophilic reactivity .

Biological Activity

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a compound that combines the oxadiazole, thiazole, and thiophene moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features:

- Thiazole ring : Contributes to various pharmacological activities.

- Thiophene ring : Enhances biological interactions.

- Oxadiazole moiety : Known for anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The specific compound has shown promising results against various cancer cell lines.

- Mechanism of Action :

-

Cell Line Studies :

- In vitro testing against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated significant cytotoxicity with IC50 values ranging from 2.67 to 20.25 µg/mL for MCF-7 and 4.62 to 43.6 µg/mL for HepG2 .

- Comparative studies indicated that derivatives with electron-withdrawing groups exhibited enhanced anticancer activity .

| Cell Line | IC50 Range (µg/mL) |

|---|---|

| MCF-7 | 2.67 - 20.25 |

| HepG2 | 4.62 - 43.6 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

- Testing Against Bacteria :

- Structure-Activity Relationship (SAR) :

| Bacterial Strain | Activity (MIC) |

|---|---|

| E. coli | Effective |

| S. aureus | Effective |

Antioxidant Activity

The antioxidant potential of the compound was assessed through various assays.

- Free Radical Scavenging :

Case Studies

Several case studies have illustrated the biological efficacy of similar compounds within the same chemical class:

- Study on Thiazole Derivatives :

- Oxadiazole-Based Compounds :

Q & A

Basic: What are the key synthetic pathways for synthesizing 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole?

Answer:

The compound can be synthesized via multi-step heterocyclization. Key intermediates include thiosemicarbazide derivatives, which react with carbon disulfide to form thione intermediates. Subsequent nucleophilic addition with chloroacetic acid derivatives or alkylation with bromoalkanes in alcohol media (using equimolar alkali) yields the target oxadiazole structure. Critical steps involve optimizing reaction conditions (e.g., temperature, solvent) and confirming intermediates via TLC monitoring .

Basic: How is the structure and purity of this compound confirmed post-synthesis?

Answer:

Structural confirmation employs:

- 1H NMR spectroscopy : To identify proton environments (e.g., aromatic protons from thiophene or chlorophenyl groups).

- IR spectroscopy : To detect functional groups (e.g., C=N stretches in oxadiazole at ~1600 cm⁻¹).

- Elemental analysis : To validate empirical formulas.

- High-performance liquid chromatography (HPLC) : To assess purity (>95% by area normalization) .

Advanced: How can computational methods predict the compound’s electronic and binding properties?

Answer:

Density functional theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking studies evaluate binding affinities to biological targets (e.g., enzymes), using software like AutoDock Vina. These methods help prioritize derivatives for synthesis and biological testing .

Advanced: What experimental strategies assess the compound’s stability under stress conditions?

Answer:

Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions are conducted. Degradation products are quantified via HPLC, and mass balance is calculated (total degradation products + remaining API = 100%). Stability-indicating methods are validated per ICH guidelines to ensure specificity .

Basic: What intermediates are critical in the synthesis of this compound?

Answer:

Key intermediates include:

- Thiosemicarbazide derivatives : Formed via reaction with carbon disulfide in dimethylformamide.

- Chloroacetic acid esters : Used for alkylation of thione intermediates.

- Thiophene-2-ylmethyl precursors : Introduced via nucleophilic substitution .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Answer:

- Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances reaction efficiency.

- Temperature control : 70–80°C for heterocyclization minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- TLC monitoring : Ensures reaction completion before workup .

Advanced: How are contradictions in spectral data resolved during structural characterization?

Answer:

- Cross-validation : Combine NMR, IR, and mass spectrometry to confirm assignments.

- X-ray crystallography : Resolves ambiguous tautomeric forms (e.g., oxadiazole vs. thiadiazole).

- Dynamic NMR experiments : Detect rotational barriers in hindered substituents .

Basic: What analytical techniques ensure batch-to-batch consistency?

Answer:

- HPLC with UV detection : Monitors retention time and peak area consistency.

- Melting point analysis : Sharp ranges (<2°C variation) indicate purity.

- Chromatographic methods : Column chromatography (silica gel) removes residual impurities .

Advanced: What strategies study structure-activity relationships (SAR) for this compound?

Answer:

- Analog synthesis : Modify substituents (e.g., replace thiophene with furan or chlorophenyl with nitrophenyl).

- Biological testing : Screen analogs for antimicrobial, antifungal, or enzyme inhibition activity.

- QSAR modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity .

Advanced: How is low aqueous solubility addressed in pharmacological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.